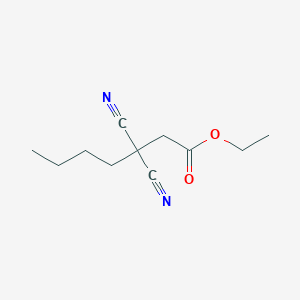![molecular formula C30H28N6S2 B14246852 Pyrimidine, 4,6-bis[4-(propylthio)[2,2'-bipyridin]-6-yl]- CAS No. 210295-83-3](/img/structure/B14246852.png)
Pyrimidine, 4,6-bis[4-(propylthio)[2,2'-bipyridin]-6-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine, 4,6-bis[4-(propylthio)[2,2’-bipyridin]-6-yl]- is a complex heterocyclic compound that features a pyrimidine core substituted with bipyridine and propylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine, 4,6-bis[4-(propylthio)[2,2’-bipyridin]-6-yl]- typically involves multi-step organic reactions. One common approach is the cyclocondensation of appropriate bipyridine derivatives with thiourea or similar sulfur-containing reagents under basic conditions. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 4,6-bis[4-(propylthio)[2,2’-bipyridin]-6-yl]- undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the propylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bipyridine moiety can be reduced under specific conditions, although this is less common.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions activated by the bipyridine groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propylthio groups yields sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule .
Scientific Research Applications
Pyrimidine, 4,6-bis[4-(propylthio)[2,2’-bipyridin]-6-yl]- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals that have unique catalytic properties.
Biology: The compound’s ability to interact with biological macromolecules makes it a candidate for studying enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism by which pyrimidine, 4,6-bis[4-(propylthio)[2,2’-bipyridin]-6-yl]- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bipyridine moiety can coordinate with metal ions, altering the activity of metalloenzymes. Additionally, the propylthio groups can undergo redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine derivatives: Compounds like 2-thioxopyrimidines and their analogs share structural similarities and exhibit diverse biological activities.
Bipyridine derivatives: These compounds are widely used in coordination chemistry and have applications in catalysis and materials science.
Uniqueness
Pyrimidine, 4,6-bis[4-(propylthio)[2,2’-bipyridin]-6-yl]- is unique due to the combination of its pyrimidine core with bipyridine and propylthio substituents. This structural arrangement provides a versatile platform for chemical modifications and functionalization, making it a valuable compound for various scientific applications .
Properties
CAS No. |
210295-83-3 |
|---|---|
Molecular Formula |
C30H28N6S2 |
Molecular Weight |
536.7 g/mol |
IUPAC Name |
4,6-bis(4-propylsulfanyl-6-pyridin-2-ylpyridin-2-yl)pyrimidine |
InChI |
InChI=1S/C30H28N6S2/c1-3-13-37-21-15-27(23-9-5-7-11-31-23)35-29(17-21)25-19-26(34-20-33-25)30-18-22(38-14-4-2)16-28(36-30)24-10-6-8-12-32-24/h5-12,15-20H,3-4,13-14H2,1-2H3 |
InChI Key |
YOFDKIKAXXDLNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=CC(=NC(=C1)C2=CC(=NC=N2)C3=CC(=CC(=N3)C4=CC=CC=N4)SCCC)C5=CC=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Dodecyl-2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole](/img/structure/B14246773.png)
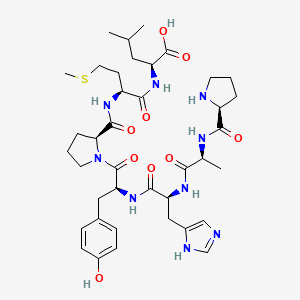
![2-[(2S,3S)-2-[4-(Benzyloxy)phenyl]-1-(4-fluorophenyl)-4-oxoazetidin-3-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate](/img/structure/B14246789.png)
![1,2-Propanediamine, 2-methyl-N1-[4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14246806.png)
![4-[4-(Benzyloxy)phenoxy]-6,7-dimethoxyquinoline](/img/structure/B14246816.png)
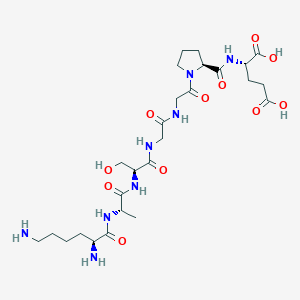
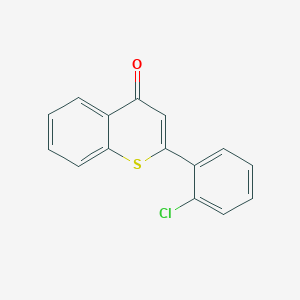
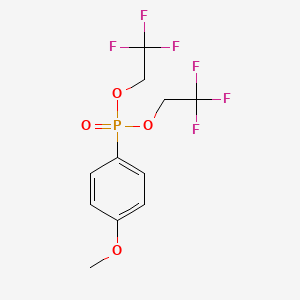
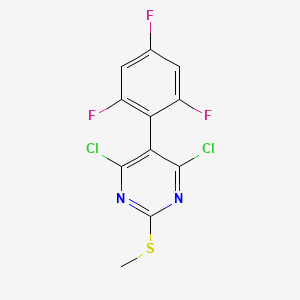

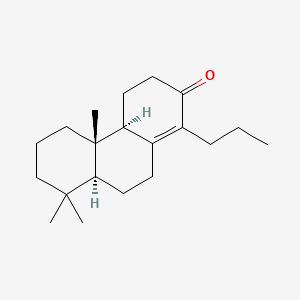
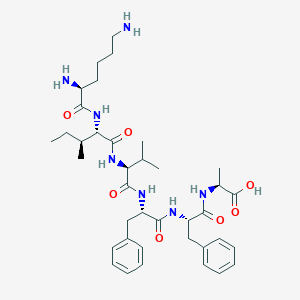
![2-Propanol, 1,1,1,3,3,3-hexafluoro-2-[[(2-methoxyethyl)amino]methyl]-](/img/structure/B14246863.png)
